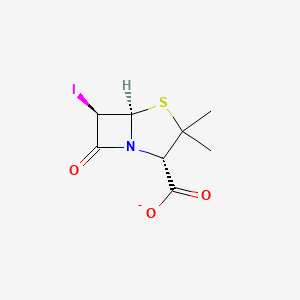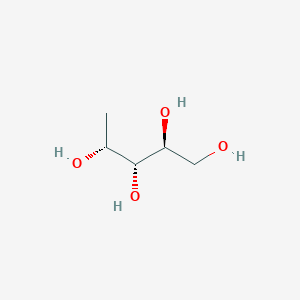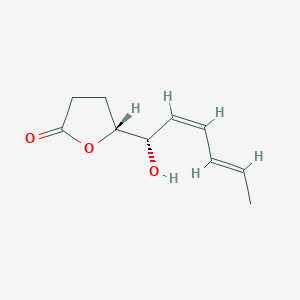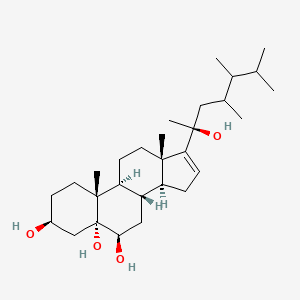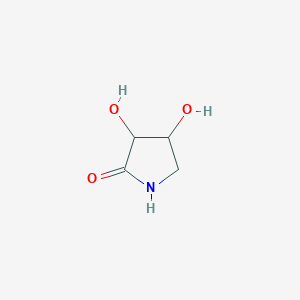
3,4-dihydroxypyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydroxypyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with two hydroxyl groups at the 3 and 4 positions. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroxypyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the oxidation of pyrrolidine derivatives. This process can be facilitated by using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
化学反应分析
Types of Reactions: 3,4-dihydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydropyrrolidinones.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydropyrrolidinones.
Substitution: Halogenated or alkylated pyrrolidinones.
科学研究应用
3,4-dihydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 3,4-dihydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds with biological molecules, influencing their activity. This compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its diverse biological effects .
相似化合物的比较
Pyrrolidin-2-one: Lacks the hydroxyl groups at the 3 and 4 positions, resulting in different chemical reactivity and biological activity.
3-Hydroxy-pyrrolidin-2-one: Contains a single hydroxyl group, leading to distinct properties compared to 3,4-dihydroxypyrrolidin-2-one.
4-Hydroxy-pyrrolidin-2-one: Similar to 3-Hydroxy-pyrrolidin-2-one but with the hydroxyl group at the 4 position
Uniqueness: this compound is unique due to the presence of two hydroxyl groups, which enhance its ability to participate in hydrogen bonding and increase its solubility in water. These features contribute to its distinct chemical reactivity and potential biological applications .
属性
分子式 |
C4H7NO3 |
|---|---|
分子量 |
117.1 g/mol |
IUPAC 名称 |
3,4-dihydroxypyrrolidin-2-one |
InChI |
InChI=1S/C4H7NO3/c6-2-1-5-4(8)3(2)7/h2-3,6-7H,1H2,(H,5,8) |
InChI 键 |
RHILFGWTFQDWBC-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(=O)N1)O)O |
同义词 |
3,4-dihydroxy-pyrrolidin-2-one 3,4-dihydroxypyrrolidin-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


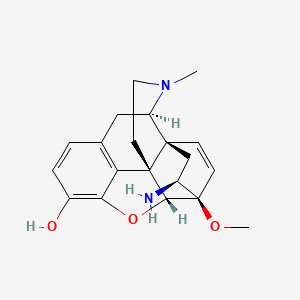
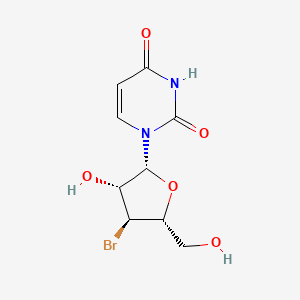
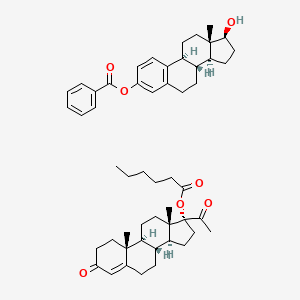
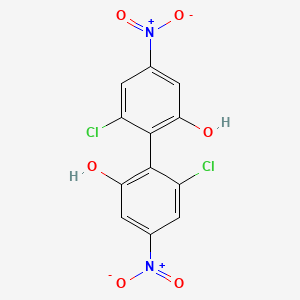
![38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-19-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one](/img/structure/B1259475.png)
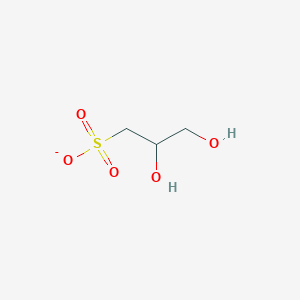
![[(4aS,4bR,8aS,9R,10aR)-2-(3-hydroxy-4-methylphenyl)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1259477.png)
![2-ethoxyethyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1259485.png)
